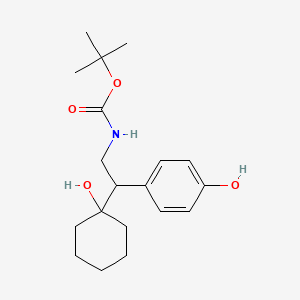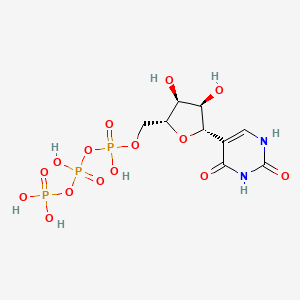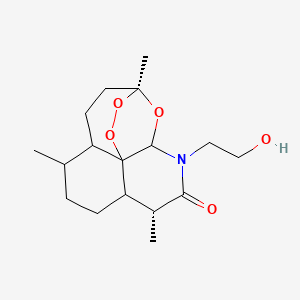
FOLLICULAR GONADOTROPIN-RELEASING PEPTIDE (HUMAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Follicular gonadotropin-releasing peptide (human) is a peptide isolated from human follicular fluid. It plays a crucial role in the regulation of reproductive functions by stimulating the release of gonadotropins, such as follicle-stimulating hormone and luteinizing hormone, from the anterior pituitary gland . This peptide is distinct from the hypothalamic gonadotropin-releasing hormone and has a unique amino acid sequence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of follicular gonadotropin-releasing peptide (human) involves the isolation of the peptide from human follicular fluid. The process begins with the acidification of follicular fluid, followed by the addition of cold ethanol to precipitate the peptide . The precipitate is then dried and dissolved in distilled water before undergoing lyophilization to yield a white powder . Further purification is achieved through high-performance liquid chromatography (HPLC), resulting in a bioactive fraction .
Industrial Production Methods
Industrial production methods for this peptide are not well-documented, but they likely involve large-scale synthesis and purification techniques similar to those used in laboratory settings. These methods would include the use of automated peptide synthesizers and advanced chromatographic techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Follicular gonadotropin-releasing peptide (human) primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation.
Common Reagents and Conditions
Common reagents used in the synthesis of this peptide include protecting groups for amino acids, coupling reagents for peptide bond formation, and cleavage reagents to remove protecting groups . Conditions typically involve controlled pH and temperature to ensure the stability of the peptide.
Major Products Formed
The major product formed from these reactions is the bioactive follicular gonadotropin-releasing peptide (human) itself. During degradation, smaller peptide fragments and individual amino acids are produced.
Applications De Recherche Scientifique
Follicular gonadotropin-releasing peptide (human) has several scientific research applications:
Mécanisme D'action
Follicular gonadotropin-releasing peptide (human) exerts its effects by binding to specific receptors on gonadotrope cells in the anterior pituitary gland . This binding activates G-protein coupled receptors, leading to the stimulation of phospholipase C and the subsequent mobilization of calcium and activation of protein kinase C . These signaling pathways result in the synthesis and secretion of follicle-stimulating hormone and luteinizing hormone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gonadotropin-releasing hormone (GnRH): A hypothalamic hormone that also stimulates the release of follicle-stimulating hormone and luteinizing hormone.
Kisspeptin: A peptide that regulates the release of gonadotropin-releasing hormone from the hypothalamus.
Human chorionic gonadotropin (hCG): A hormone used in fertility treatments that mimics the action of luteinizing hormone.
Uniqueness
Follicular gonadotropin-releasing peptide (human) is unique due to its origin from human follicular fluid and its distinct amino acid sequence . Unlike gonadotropin-releasing hormone, which is produced in the hypothalamus, this peptide is derived from the follicular fluid and has a different mechanism of action .
Propriétés
Numéro CAS |
107873-08-5 |
|---|---|
Formule moléculaire |
C68H94N22O27 |
Poids moléculaire |
1651.61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)


![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)


![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)
